Aminopromazine
Description
Aminopromazine (CAS: 58-37-7) is a phenothiazine-derived compound classified as an antispasmodic agent . Its molecular formula is C₁₉H₂₅N₃S, featuring a phenothiazine core substituted with a dimethylaminopropyl side chain and a hydroxyl group (Figure 1) . The compound acts primarily by inhibiting smooth muscle contractions, making it effective in gastrointestinal and urinary tract disorders .
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNFFLGIYEXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861592 | |
| Record name | Aminopromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58-37-7 | |
| Record name | N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopromazine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminopromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminopromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Traditional Synthesis Methods
Alkylation of Phenothiazine Nucleus
The phenothiazine core, comprising a tricyclic system with nitrogen and sulfur atoms, serves as the foundational structure for Aminopromazine. Traditional routes begin with the alkylation of 10H-phenothiazine using halogenated side chains. For instance, reacting 10H-phenothiazine with 3-chloropropyldimethylamine in the presence of a base like sodium hydride yields the intermediate N-alkylated phenothiazine. This step typically proceeds in anhydrous solvents such as toluene or dimethylformamide (DMF) at reflux temperatures (80–120°C), achieving moderate yields (50–65%) due to competing side reactions like over-alkylation.
Introduction of the Amino Group
The amino functionality in this compound’s side chain is introduced via nucleophilic substitution or reductive amination. A classic approach involves treating the chloropropyl intermediate with aqueous ammonia under high pressure (5–10 atm) at 60–80°C. This method, while straightforward, suffers from low regioselectivity and prolonged reaction times (24–48 hours), often necessitating chromatographic purification to isolate the desired product. Alternative routes employ Gabriel synthesis, where phthalimide-protected amines are alkylated and subsequently deprotected using hydrazine, though this adds synthetic steps and reduces overall efficiency.
Modern Synthetic Approaches
Catalytic Hydrogenation of Nitro Intermediates
Recent advancements leverage catalytic hydrogenation to convert nitro intermediates to amines. For example, reducing 3-nitropropyldimethylphenothiazine using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at room temperature achieves near-quantitative yields (90–95%) within 2–4 hours. This method, adapted from analogous purine syntheses, offers superior selectivity and avoids harsh acidic or basic conditions, making it scalable for industrial production.
Table 1: Comparison of Amination Methods
| Method | Conditions | Yield (%) | Time (h) | Selectivity |
|---|---|---|---|---|
| Aqueous Ammonia | 60°C, 5 atm NH₃ | 45–55 | 24–48 | Moderate |
| Gabriel Synthesis | Hydrazine, EtOH reflux | 60–70 | 12–24 | High |
| Catalytic Hydrogenation | Pd/C, H₂ (1 atm), RT | 90–95 | 2–4 | Excellent |
N-Aminopyridinium Salt-Mediated Amination
Emerging methodologies utilize N-aminopyridinium salts as bifunctional aminating agents, enabling direct C–N bond formation without prefunctionalization. Reacting the chloropropylphenothiazine with N-aminopyridinium tetrafluoroborate in acetonitrile at 50°C introduces the amino group via a radical or electrophilic pathway, depending on the presence of photocatalysts. This approach achieves 75–85% yields in 6–8 hours, though scalability remains limited by reagent cost.
Optimization and Yield Considerations
Solvent and Catalyst Screening
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate alkylation but increase side-product formation, whereas toluene balances reactivity and selectivity. Catalyst choice also dictates efficiency: while Pd/C excels in hydrogenation, nickel-based catalysts offer cost-effective alternatives at elevated temperatures (80–100°C), albeit with reduced yields (70–80%).
Computational Yield Prediction
Machine learning models, such as the MPNN-Transformer, predict optimal conditions by analyzing substrate structures and reaction parameters. Training on high-throughput datasets, these models identify solvent-catalyst pairs that maximize yield while minimizing byproducts. For instance, predictions for Pd/C-mediated hydrogenations correlate strongly (R² = 0.89) with experimental yields, underscoring their utility in route optimization.
Chemical Reactions Analysis
Types of Reactions: Aminopromazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antipsychotic Effects
Aminopromazine is utilized in the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine D2 receptors, which helps alleviate symptoms such as hallucinations and delusions. Clinical studies have shown that this compound can significantly reduce psychotic symptoms in patients, making it a valuable option in psychiatric care .
Sedative Properties
The sedative effects of this compound make it suitable for preoperative sedation and management of anxiety. It is often administered before surgical procedures to calm patients and reduce preoperative anxiety levels. A study highlighted that patients receiving this compound reported lower anxiety levels compared to those who did not receive any sedative .
Antiemetic Action
this compound is effective in preventing nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. Its antiemetic properties are attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain. Research indicates that this compound significantly reduces the incidence of postoperative nausea and vomiting (PONV) .
Veterinary Medicine
This compound is also commonly used in veterinary medicine as a tranquilizer for animals. It is administered to calm aggressive or anxious animals during procedures or transport. Studies have demonstrated its efficacy in reducing stress-related behaviors in dogs and cats, contributing to safer handling during veterinary visits .
Case Studies
Case Study 1: Schizophrenia Management
In a clinical trial involving 120 patients diagnosed with schizophrenia, those treated with this compound showed a 50% reduction in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks compared to baseline measurements. The study concluded that this compound effectively mitigates both positive and negative symptoms of schizophrenia .
Case Study 2: Postoperative Nausea
A randomized controlled trial assessed the effectiveness of this compound as an antiemetic in patients undergoing laparoscopic surgery. The results indicated that only 15% of patients receiving this compound experienced nausea postoperatively, compared to 45% in the placebo group, demonstrating its significant role in PONV management .
Table 1: Pharmacological Effects of this compound
| Effect | Mechanism of Action | Clinical Application |
|---|---|---|
| Antipsychotic | D2 receptor antagonism | Schizophrenia treatment |
| Sedative | CNS depressant effects | Preoperative sedation |
| Antiemetic | CTZ dopamine receptor blockade | Chemotherapy-induced nausea |
| Analgesic | Modulation of pain pathways | Pain management |
Table 2: Clinical Outcomes from Case Studies
| Study Type | Outcome Measure | This compound Group (%) | Control Group (%) |
|---|---|---|---|
| Schizophrenia Management | PANSS score reduction | 50 | N/A |
| Postoperative Nausea | Incidence of nausea | 15 | 45 |
Mechanism of Action
The exact mechanism of action of aminopromazine is not fully understood. it is believed to interact with various molecular targets, including dopamine and serotonin receptors. This interaction may lead to changes in neurotransmitter levels and modulation of neural pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Methopromazine (CAS: 61-01-8)
- Molecular Formula : C₁₈H₂₃N₃OS .
- Structural Differences: Methopromazine substitutes the hydroxyl group in aminopromazine with a methoxy (-OCH₃) group, enhancing lipophilicity and altering receptor binding .
- Pharmacological Profile: Primarily used as a sedative and antiemetic, with weaker antispasmodic effects compared to this compound .
- Research Findings: Limited antibacterial activity in metal complexes compared to this compound-lanthanide derivatives .
Acepromazine (CAS: 61-00-7)
- Molecular Formula : C₁₉H₂₂N₂OS .
- Structural Differences: Acepromazine features an acetyl group at the C2 position of the phenothiazine ring, which increases its potency as a dopamine antagonist .
- Pharmacological Profile: Widely used as a veterinary tranquilizer and antiemetic. Unlike this compound, it lacks significant antispasmodic activity but exhibits stronger α-adrenergic blocking effects .
- Regulatory Status : Listed in the FDA’s Green Book for veterinary use, with strict dosage guidelines due to cardiovascular side effects .
Neophyllin (Unspecified CAS)
- Molecular Formula : C₇H₈N₄O₂ (based on structural analogs) .
- Pharmacological Profile: Acts via phosphodiesterase inhibition, contrasting with this compound’s direct smooth muscle relaxation .
Key Data Table: Comparative Properties
Research Insights and Clinical Implications
- This compound vs. Methopromazine: The hydroxyl group in this compound enhances hydrogen bonding with biological targets, explaining its superior antispasmodic and antibacterial activity compared to methopromazine .
- This compound vs. Acepromazine: The acetyl group in acepromazine reduces its antispasmodic utility but increases central nervous system penetration, making it more suitable for sedation .
- This compound vs.
Biological Activity
Aminopromazine, a phenothiazine derivative, is primarily utilized as an antipsychotic and sedative agent. Its biological activity encompasses a range of pharmacological effects, including antipsychotic, antiemetic, and analgesic properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound exerts its biological effects mainly through the antagonism of dopamine D2 receptors in the central nervous system (CNS). This action leads to a reduction in dopaminergic activity, which is beneficial in treating psychotic disorders. Additionally, this compound has antihistaminic properties, which contribute to its sedative effects by blocking H1 receptors.
Pharmacological Effects
1. Antipsychotic Activity
- This compound is effective in managing symptoms of schizophrenia and other psychotic disorders. Its efficacy is attributed to its ability to modulate neurotransmitter systems, particularly dopamine.
2. Antiemetic Activity
- The compound is also used to prevent nausea and vomiting associated with chemotherapy and postoperative conditions. Its antiemetic effect is linked to its action on the chemoreceptor trigger zone (CTZ) in the brain.
3. Analgesic Properties
- This compound has been shown to possess analgesic effects, which may be mediated through its interaction with opioid receptors and modulation of pain pathways.
Case Studies
Several clinical studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1: A study involving 100 patients with schizophrenia demonstrated significant improvement in psychotic symptoms after treatment with this compound compared to placebo (p < 0.01) .
- Case Study 2: In a cohort of patients undergoing surgery, those receiving this compound reported lower levels of postoperative nausea compared to those who did not receive the medication (p < 0.05) .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In vitro Studies: Research has shown that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells at concentrations as low as 10 µM .
- Animal Models: In rodent models, this compound demonstrated significant analgesic effects in formalin-induced pain tests, suggesting its potential use in pain management .
Data Table: Summary of Biological Activities
Q & A
Q. What is the molecular structure of aminopromazine, and how does it influence its pharmacological activity?
this compound (CAS 58-37-7) is a phenothiazine derivative with the molecular formula C₁₉H₂₅N₃S and a molecular weight of 327.49 g/mol. Its structure includes a phenothiazine backbone substituted with a dimethylaminopropyl group, which enhances its lipophilicity and CNS penetration. The tertiary amine group contributes to its antispasmodic activity by modulating dopaminergic and adrenergic pathways . Structural analogs (e.g., alimemazine) share similar pharmacological profiles, suggesting the phenothiazine core is critical for receptor binding .
Methodological Insight : Use computational tools (e.g., molecular docking) to analyze interactions with dopamine D2 receptors. Validate via in vitro binding assays using radiolabeled ligands .
Q. What synthetic routes are employed to produce this compound, and how can yield be optimized?
this compound is synthesized via a multi-step process involving:
- Step 1 : Alkylation of phenothiazine with 1,3-dichloro-2-propanol to form the chlorinated intermediate.
- Step 2 : Reaction with dimethylamine to introduce the tertiary amine group . Yield optimization strategies include:
- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.
- Catalytic agents (e.g., KI) to accelerate reaction kinetics .
Quality Control : Purify via recrystallization in ethanol-water mixtures and confirm purity using HPLC with UV detection (λ = 254 nm) .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity (LOQ < 1 ng/mL) for pharmacokinetic studies. Use C18 columns with mobile phases of acetonitrile and 0.1% formic acid .
- High-Performance Thin-Layer Chromatography (HPTLC) : Cost-effective for routine quality control. Validate using calibration curves (R² > 0.99) .
Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes matrix interference .
Q. What preclinical models are used to evaluate this compound's antispasmodic efficacy?
- In Vivo : Rodent models (e.g., induced ileus in rats) assess spasmolytic activity via dose-response curves. Measure intestinal motility using charcoal transit assays .
- Ex Vivo : Isolated guinea pig ileum exposed to acetylcholine; quantify inhibition of contractile amplitude .
Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report effect sizes (Cohen’s d) for clinical relevance .
Q. How does this compound’s mechanism of action differ from other phenothiazine derivatives?
Unlike antipsychotic phenothiazines (e.g., chlorpromazine), this compound lacks strong dopamine receptor antagonism. Instead, it primarily blocks muscarinic acetylcholine receptors and α-adrenergic receptors, reducing smooth muscle spasms. Use patch-clamp electrophysiology to confirm ion channel modulation in neuronal cells .
Advanced Research Questions
Q. How can contradictions in this compound efficacy data across studies be systematically addressed?
- Systematic Review : Follow PRISMA guidelines to screen literature, assess bias (e.g., using ROBINS-I tool), and synthesize findings .
- Meta-Analysis : Pool data from heterogeneous studies (e.g., fixed/random-effects models). Adjust for publication bias via funnel plots and Egger’s test .
- Statistical Adjustment : Control false discovery rates (FDR) using the Benjamini-Hochberg procedure for multiple comparisons .
Q. What factors contribute to pharmacokinetic variability of this compound in different populations?
- Genetic Polymorphisms : CYP2D6 metabolizer status impacts clearance rates. Genotype participants using PCR-RFLP .
- Drug-Drug Interactions : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases AUC. Monitor via therapeutic drug monitoring (TDM) .
Study Design : Conduct population pharmacokinetics (PopPK) modeling with NONMEM to identify covariates .
Q. What molecular mechanisms underlie this compound’s long-term toxicity in hepatic tissues?
- In Vitro : Expose HepG2 cells to this compound (0–100 µM) for 72 hours. Measure apoptosis via caspase-3/7 activity and mitochondrial membrane potential (JC-1 assay) .
- Omics Analysis : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response). Validate with qPCR for Nrf2 and HO-1 .
Q. Can this compound be combined with other agents to enhance therapeutic efficacy?
Q. How do genetic polymorphisms in receptor targets affect this compound response variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
